Phenyl 4-Nitrobenzenesulfonate Exhibits a Faster Concerted Reaction Rate than Unsubstituted Phenyl Benzenesulfonate in Alkaline Hydrolysis
Phenyl 4-nitrobenzenesulfonate demonstrates a significantly different reaction rate and mechanism in alkaline hydrolysis compared to phenyl benzenesulfonate. The βlg value for the Y-substituted phenyl 4-nitrobenzenesulfonates is -0.51 [1]. In contrast, the βlg value for the Y-substituted phenyl benzenesulfonates is -0.55 under comparable conditions [2]. The more positive βlg value for the nitro-substituted compound indicates a more advanced transition state with greater bond cleavage to the leaving group, reflecting the superior leaving group ability conferred by the 4-nitro substitution. This mechanistic difference, from a concerted mechanism for the nitro compound [1] to a stepwise mechanism for the unsubstituted analog [2], dictates that the 4-nitro derivative will undergo nucleophilic attack more rapidly and efficiently.
| Evidence Dimension | Leaving group ability as measured by βlg value (Brønsted coefficient) |
|---|---|
| Target Compound Data | βlg = -0.51 for reactions of Y-substituted phenyl 4-nitrobenzenesulfonates with OH- |
| Comparator Or Baseline | βlg = -0.55 for reactions of Y-substituted phenyl benzenesulfonates with OH- in H2O containing 20 mol % DMSO at 25.0 ± 0.1 °C |
| Quantified Difference | Difference of +0.04 βlg units, indicating a more advanced transition state and faster rate for the nitro derivative. |
| Conditions | Alkaline hydrolysis with OH- ion, 25.0 ± 0.1 °C |
Why This Matters
This quantifies the superior leaving group ability of the 4-nitrobenzenesulfonate moiety, confirming its higher reactivity and suitability for time-sensitive or high-yield nucleophilic substitution reactions.
- [1] Um, I.-H., & Buncel, E. (2015). Kinetic Study on Alkaline Hydrolysis of Y-substituted Phenyl X-substituted Benzenesulfonates: Effects of Changing Nucleophile from Azide to Hydroxide Ion on Reactivity and Transition-State Structure. Bulletin of the Korean Chemical Society, 36(6), 1660–1665. https://doi.org/10.1002/bkcs.10297 View Source
- [2] Im, L. R., Park, Y. M., & Um, I. H. (2008). A Mechanistic Study on Alkaline Hydrolysis of Y-Substituted Phenyl Benzenesulfonates. Bulletin of the Korean Chemical Society, 29(12), 2477–2481. https://doi.org/10.5012/bkcs.2008.29.12.2477 View Source
